molecular formula C19H18F3N5O2S B2512239 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide CAS No. 1396793-77-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2512239
CAS RN: 1396793-77-3
M. Wt: 437.44
InChI Key: SVPRPBDBVZUSQH-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F3N5O2S and its molecular weight is 437.44. The purity is usually 95%.
BenchChem offers high-quality N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Analysis:

    • In the field of heterocyclic chemistry, similar compounds have been synthesized and structurally analyzed. For example, studies have detailed the preparation of related compounds like triazolopyrimidines and oxazinones, highlighting the synthetic routes and chemical properties (Albert & Thacker, 1972).
  • Antimicrobial and Antifungal Properties:

    • Research has been conducted on derivatives of this compound class for their antimicrobial activities. For instance, derivatives like thienopyrimidine have shown pronounced antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
  • Antioxidant Studies:

    • Compounds with a similar structural framework have been synthesized and evaluated for their antioxidant properties. This includes N-substituted benzyl/phenyl derivatives, which have shown moderate to significant radical scavenging activity (Ahmad et al., 2012).
  • Potential Antiviral Applications:

    • The compound's analogs have been explored in the context of antiviral drug discovery. Studies have reviewed various derivatives for their potential in treating viral infections, including hemorrhagic fever virus infections and HIV (De Clercq, 2009).
  • Antiproliferative Activity:

    • Research into related compounds has also examined their antiproliferative effects. For example, triazolopyridazine derivatives have been synthesized and tested for their ability to inhibit the proliferation of endothelial and tumor cells, suggesting their potential in cancer research (Ilić et al., 2011).

properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2S/c20-19(21,22)13-4-1-5-14-16(13)25-18(30-14)26-10-12(11-26)17(29)23-7-3-9-27-15(28)6-2-8-24-27/h1-2,4-6,8,12H,3,7,9-11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPRPBDBVZUSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NCCCN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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